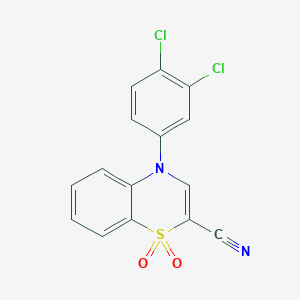

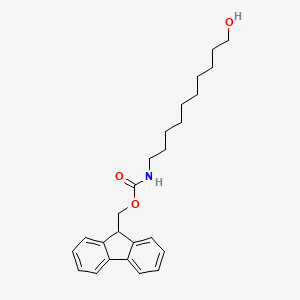

![molecular formula C11H18N2O B2955179 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one CAS No. 1177113-48-2](/img/structure/B2955179.png)

3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Newly substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles have been synthesized .

Synthesis Analysis

Recent years have witnessed immense interest from the synthesis community on the synthesis of this scaffold . The benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles have been synthesized with great ease from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals using piperidine in ethanol under reflux conditions .Molecular Structure Analysis

The structures of the final products were established from their spectroscopic data .Chemical Reactions Analysis

The procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition .科学的研究の応用

Non-linear Optical (NLO) Materials

The synthesis and analysis of pyrrole 4-imidazole derivatives, including structures resembling 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one, have demonstrated their potential as non-linear optical materials. These compounds exhibit significant hyperpolarizability, indicating their suitability for applications in the field of optoelectronics and photonics. The structural and spectral analysis of these derivatives provides insights into their electronic properties and NLO capabilities (Singh, Rawat, & Baboo, 2015).

Synthesis of Heterocyclic Compounds

Research into the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines explores the efficient and concise methods for creating these heterocyclic compounds. The process leverages aza-ene additions and cyclic–condensation reactions, offering advantages such as high yields, simple work-up procedures, and significant regioselectivity. This area of study underscores the utility of these compounds in synthesizing complex heterocyclic architectures, relevant to pharmaceutical and material science applications (Wang et al., 2015).

Antimicrobial and Anti-inflammatory Applications

A novel series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs derived from this compound demonstrated promising anti-inflammatory and antioxidant properties. The compounds were evaluated for their in vitro and in vivo anti-inflammatory activity, showing potential as anti-inflammatory agents. This research contributes to the development of new therapeutic agents with anti-inflammatory and antioxidant capabilities (Shankar et al., 2017).

Anticancer Agent Development

The design and synthesis of bis-benzimidazole compounds, incorporating structures related to this compound, have been explored as potential anticancer agents. These studies involve comprehensive spectral characterization and evaluation of anticancer activities against a panel of cancer cell lines. The research signifies the importance of these compounds in searching for new, effective anticancer therapies (Rashid, 2020).

Crystal Structure and Molecular Analysis

Investigations into the crystal and molecular structures of derivatives similar to this compound have provided insights into their chemical behavior and interaction potential. Studies on the crystal structure, packing, and Hirshfeld surface analysis reveal how non-covalent interactions contribute to the stabilization of these compounds, offering valuable information for material science and pharmaceutical chemistry (Grinev et al., 2019).

将来の方向性

特性

IUPAC Name |

3a-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-11-7-6-10(14)13(11)9-5-3-2-4-8(9)12-11/h8-9,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZRIYOVGFHMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)N1C3CCCCC3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)

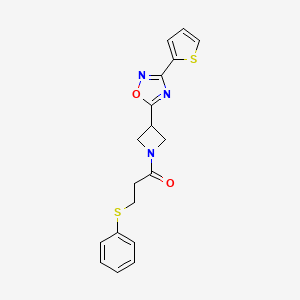

![4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]piperidine-1-carboxamide](/img/structure/B2955098.png)

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2955099.png)

![(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B2955109.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)

![1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B2955113.png)

![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)